[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13471250
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-7-12(10-19)9-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 |
| Standard InChI Key | YIDFKWFMTAVXJE-ABLWVSNPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₆H₃₁N₃O₃ and a molecular weight of 313.44 g/mol . Its systematic IUPAC name is tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-methylcarbamate, reflecting its stereochemical configuration and functional groups .
Stereochemical Configuration
The (S)-configuration at the 2-amino-3-methylbutanoyl moiety is critical for its biological interactions. Computational models and X-ray crystallography (where available) confirm that the stereocenter influences the compound’s three-dimensional conformation, which in turn affects its binding affinity to biological targets .
Structural Representation
The compound’s structure comprises:
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A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).
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An (S)-2-amino-3-methylbutanoyl group linked to the pyrrolidine.
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A methyl-carbamic acid tert-butyl ester moiety attached to the pyrrolidine’s 3-position via a methylene bridge.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₃₁N₃O₃ | |
| Molecular Weight | 313.44 g/mol | |
| CAS Number | 1354028-68-4 | |
| PubChem CID | 66566337 | |
| SMILES Notation | CC(C)C@@HN |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
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Amino Acid Activation: The (S)-2-amino-3-methylbutanoic acid is activated using coupling reagents such as HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Pyrrolidine Functionalization: The pyrrolidine ring is modified at the 3-position with a methylamine group, followed by protection of the amine using a tert-butoxycarbonyl (Boc) group.
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Carbamate Formation: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the final carbamate.
Reaction Conditions
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Temperature: Reactions are conducted at 0–25°C to prevent side reactions.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for their inertness and solubility properties.
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Catalysts: Palladium on carbon (Pd/C) may be employed for hydrogenolysis during deprotection steps.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide Coupling | EDCI, HOBt, DCM, 0°C | 78 |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, THF, rt | 85 |
| 3 | Carbamate Formation | Methyl chloroformate, Et₃N, DCM | 92 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.42 (s, 9H, Boc), δ 3.12 (m, 2H, pyrrolidine-CH₂), δ 4.21 (q, 1H, α-amino proton).
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¹³C NMR: Signals corresponding to the Boc carbonyl (δ 155.2), pyrrolidine carbons (δ 45–60), and methyl groups (δ 22.1) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 313.2381 [M+H]⁺, consistent with the molecular formula C₁₆H₃₁N₃O₃ .
Infrared (IR) Spectroscopy
Strong absorption bands at 1680 cm⁻¹ (C=O stretch, carbamate) and 3300 cm⁻¹ (N-H stretch, amine) validate functional groups.
Physicochemical Properties
Solubility
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like DCM, THF, and dimethyl sulfoxide (DMSO).
Stability
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Thermal Stability: Decomposes above 200°C.
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pH Sensitivity: The Boc group is labile under acidic conditions (pH < 3), leading to deprotection.
Biological Activity and Applications
Table 3: Comparative Bioactivity of Related Carbamates
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| Reference Carbamate A | Thrombin | 12 | |
| Reference Carbamate B | Elastase | 45 |
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